![molecular formula C22H32Cl2N2O5 B034374 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid CAS No. 111106-24-2](/img/structure/B34374.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that has been shown to inhibit the Notch signaling pathway. The Notch signaling pathway plays an important role in cell differentiation, proliferation, and apoptosis. Inhibition of this pathway can affect the development and function of various tissues and organs in the body.
Mechanism Of Action
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid inhibits the activity of γ-secretase, which is an enzyme that cleaves the transmembrane domain of Notch receptors. This prevents the release of the intracellular domain of Notch, which is necessary for the activation of downstream signaling pathways.
Biochemical And Physiological Effects
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis. It has also been shown to affect the development and function of various tissues and organs in the body, including the nervous system, cardiovascular system, and immune system.
Advantages And Limitations For Lab Experiments
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has several advantages for lab experiments, including its high potency and selectivity for γ-secretase inhibition. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway. These include:
1. Development of more potent and selective γ-secretase inhibitors for therapeutic applications.
2. Investigation of the role of the Notch signaling pathway in the development and progression of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
3. Identification of the downstream targets of the Notch signaling pathway and their role in cellular processes.
4. Development of new methods for delivery of γ-secretase inhibitors to target tissues and organs.
5. Investigation of the potential side effects of γ-secretase inhibition and the development of strategies to mitigate these effects.
In conclusion, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid is a chemical compound that has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid and the Notch signaling pathway, as well as to develop more potent and selective γ-secretase inhibitors for therapeutic use.
Synthesis Methods
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid can be synthesized by reacting 3,4-dichlorobenzoyl chloride with 5-amino-1-pentanol and then reacting the resulting compound with 3-methoxypropylamine and 4-methylpentylamine. The final product is obtained by reacting the intermediate compound with 5-oxopentanoic acid.
Scientific Research Applications
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid has been widely used in scientific research to study the Notch signaling pathway and its role in various cellular processes. It has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular disease.
properties
CAS RN |
111106-24-2 |
|---|---|
Product Name |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
Molecular Formula |
C22H32Cl2N2O5 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O5/c1-15(2)6-4-11-26(12-5-13-31-3)22(30)19(9-10-20(27)28)25-21(29)16-7-8-17(23)18(24)14-16/h7-8,14-15,19H,4-6,9-13H2,1-3H3,(H,25,29)(H,27,28) |
InChI Key |
JLMNAIASRDQCNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
synonyms |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(4-methylpentyl)carb amoyl)butanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



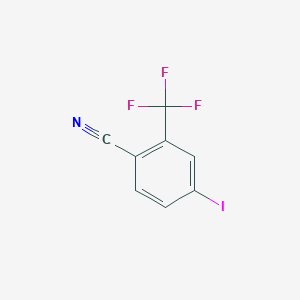
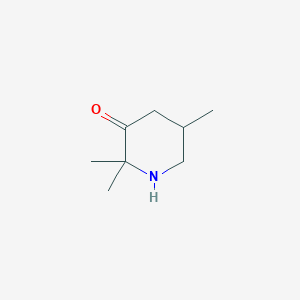
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
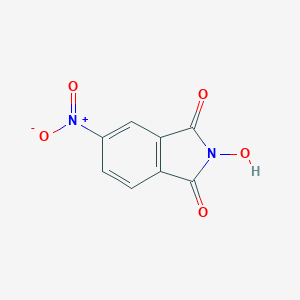
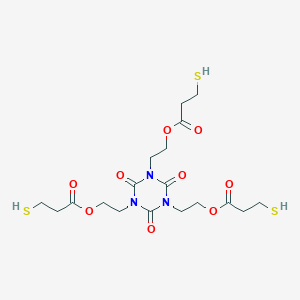
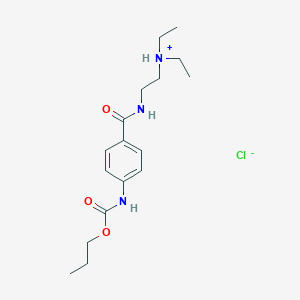
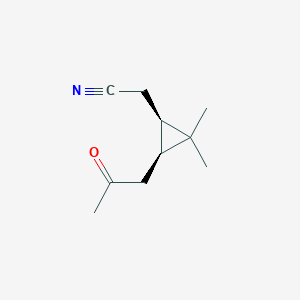
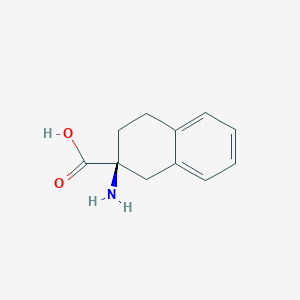
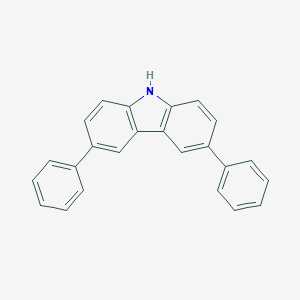
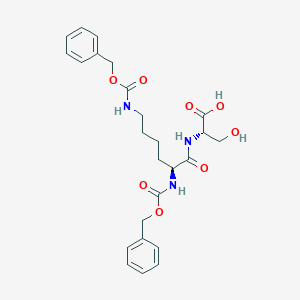
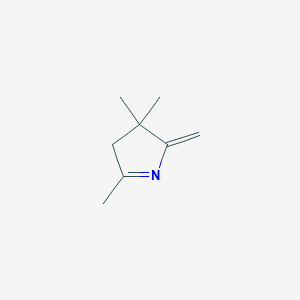
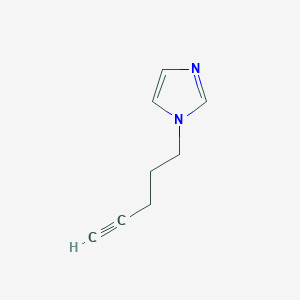
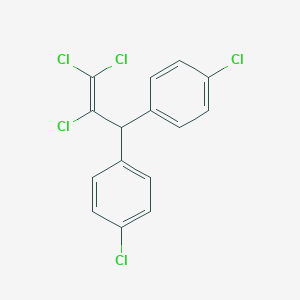
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)